

Performance of CY2 in super-resolution microscopy

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CY2
Cat. No.: B8068901

[Get Quote](#)

Performance of **CY2** in Super-Resolution Microscopy: A Critical Technical Review

Executive Summary: The Legacy Status of CY2

In the context of super-resolution microscopy (SRM), Cyanine 2 (**Cy2**) occupies a specific, largely historical niche. While it served as a foundational fluorophore in the early development of fluorescence microscopy, its performance in modern nanoscopy modalities—specifically dSTORM (Direct Stochastic Optical Reconstruction Microscopy) and STED (Stimulated Emission Depletion)—is significantly outclassed by next-generation sulfonated rhodamines and carbopyronines (e.g., Alexa Fluor 488, Atto 488).

Key Takeaway: **Cy2** is not recommended as a standalone reporter for single-molecule localization or depletion-based super-resolution due to low quantum yield (0.12) and rapid photobleaching. Its primary valid application in SRM is as an activator in activator-reporter pairs (e.g., **Cy2**-Alexa Fluor 647) for stochastic switching, rather than as the imaged fluorophore itself.

Technical Specifications & Comparative Analysis

To understand why **Cy2** is often sidelined in SRM, we must quantify its photophysical properties against the current "Gold Standards" for the 488 nm excitation channel.

Table 1: Photophysical Comparison of Green Channel Fluorophores

Feature	Cy2 (Cyanine 2)	Alexa Fluor 488	Atto 488	Impact on Super-Res
Excitation Max	489 nm	490 nm	500 nm	Compatible with standard 488 nm lasers.
Emission Max	506 nm	525 nm	520 nm	Standard FITC/GFP filters apply.
Quantum Yield (QY)	0.12 (Low)	0.92 (High)	0.80 (High)	Critical: Cy2 is ~7x dimmer, reducing localization precision.
Extinction Coeff.	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	71,000 $\text{cm}^{-1}\text{M}^{-1}$	90,000 $\text{cm}^{-1}\text{M}^{-1}$	High absorption, but low QY wastes absorbed energy.
Photostability	Low to Moderate	High	Very High	Cy2 bleaches too fast for STED/SIM.
Blinking Duty Cycle	Poor (High On-time)	Poor (High On-time)	Moderate	Green dyes generally struggle in dSTORM; Cy2 is no exception.
SRM Utility	Activator Only	STED, SIM, Paint	STED, dSTORM	Cy2 is best used to "turn on" other dyes.

“

Expert Insight: In Single Molecule Localization Microscopy (SMLM), localization precision (

) scales with the inverse square root of the number of photons collected (

):

*. Because **Cy2** has a quantum yield of only 0.12 compared to 0.92 for Alexa Fluor 488, it emits significantly fewer photons per blinking event, drastically reducing the achievable resolution.*

Performance by Modality

A. dSTORM / STORM (Stochastic Optical Reconstruction)

- As a Reporter (Imaged Dye): Ineffective. **Cy2** exhibits poor "blinking" characteristics in standard reducing buffers (MEA/GLOX). It tends to remain in the "on" state or bleach permanently rather than cycling reliably between bright and dark states.
- As an Activator (Energy Donor): Effective. In the original STORM implementation (Bates et al., 2007), **Cy2** was paired with Alexa Fluor 647. A violet/blue laser excites **Cy2**, which transfers energy to AF647, recovering AF647 from the dark state.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#) 405/488 nm light

Cy2 Absorbance

Resonance Energy Transfer

AF647 Recovery.

B. STED (Stimulated Emission Depletion)[\[2\]](#)[\[4\]](#)[\[5\]](#)

- Performance: Poor. STED relies on a high-intensity depletion laser (typically 592 nm or 660 nm for green dyes) to suppress fluorescence at the periphery of the focal spot. This high

intensity imposes extreme photostability demands. **Cy2** undergoes rapid irreversible photobleaching under STED depletion powers, leading to image fading before sufficient signal-to-noise ratio is achieved.

- Alternative: Atto 488 or Abberior Star 488 are preferred due to their resistance to depletion-induced bleaching.

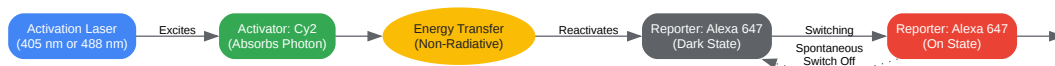
C. SIM (Structured Illumination)

- Performance: Suboptimal. While SIM is less photon-starved than STED, it requires acquiring multiple raw images (typically 9-15) to reconstruct one super-resolution frame. **Cy2**'s lower brightness and faster bleaching result in reconstruction artifacts (striping) as the sample fades during acquisition.

Visualization of Mechanisms

Diagram 1: The Activator-Reporter Mechanism (STORM)

This diagram illustrates the only recommended workflow for **Cy2** in super-resolution: acting as a "switch" for a better fluorophore.



[Click to download full resolution via product page](#)

Caption: **Cy2** functions as an activator in STORM pairs, harvesting energy to reactivate the reporter dye (Alexa 647).

Experimental Protocol: Validating Cy2 Performance

If you must use **Cy2** (e.g., legacy samples), use this protocol to benchmark its blinking capability against a control (AF647) to determine if dSTORM is viable.

Protocol: Comparative Blinking Analysis (dSTORM)

Objective: Quantify the "On-Off" duty cycle and photon yield of **Cy2** vs. Control.

Reagents:

- Imaging Buffer (GLOX/MEA):
 - Buffer A: 10 mM Tris (pH 8.0), 50 mM NaCl.
 - Buffer B: 50 mM Tris (pH 8.0), 10 mM NaCl, 10% Glucose.
 - Gloxy Stock: 14 mg Glucose Oxidase + 50 μ L Catalase (17 mg/mL) in 200 μ L Buffer A.
 - Thiol:[\[4\]](#)[\[5\]](#) 1M
-Mercaptoethylamine (MEA) adjusted to pH 8.0 with HCl.
- Sample: Fixed cells (e.g., U2OS) stained with **Cy2**-secondary Ab (Target: Tubulin).

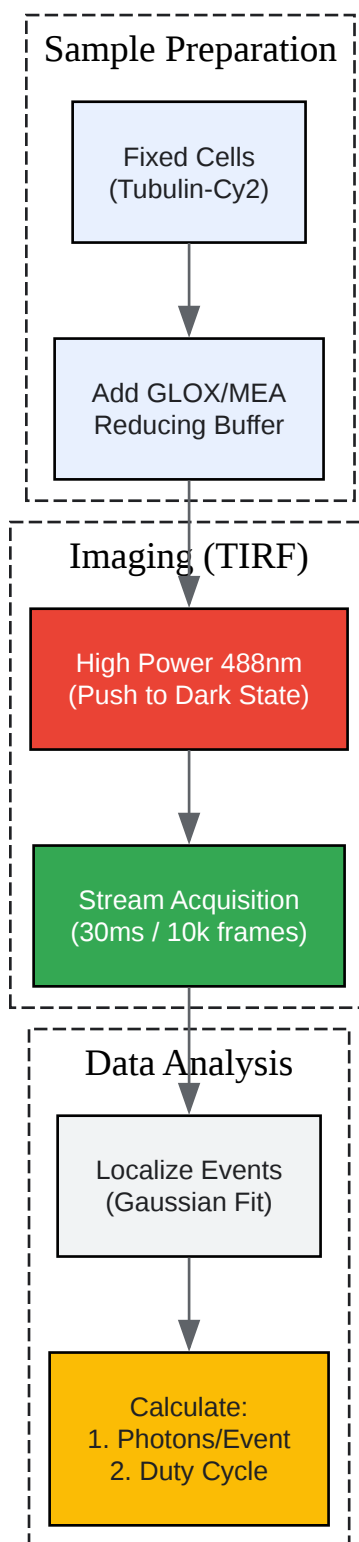
Workflow:

- Buffer Preparation (Fresh): Mix 7 μ L Gloxy Stock + 70 μ L 1M MEA + 620 μ L Buffer B. Why: The glucose oxidase removes oxygen (preventing bleaching), while MEA induces the triplet dark state required for blinking.
- Acquisition Setup:
 - Microscope: TIRF or HILO configuration.
 - Laser: 488 nm (100–300 mW).
 - Camera: EMCCD or sCMOS (Exposure: 10–30 ms).
- Imaging Sequence:
 - Step 1 (Bleach): Blast sample with 100% 488 nm laser power for 2–5 seconds to push fluorophores into the dark state.
 - Step 2 (Acquire): Continue illumination. Look for stochastic "blinking" events.
 - Step 3 (Analysis): Count photons per localization event.

Expected Result:

- **Cy2:** You will likely observe rapid initial bleaching with very few, dim blinking events (low photon count <500 photons/frame). High background due to poor switching off.
- **Control (AF647):** Distinct, bright blinking events (>2000 photons/frame) persisting for thousands of frames.

Diagram 2: Experimental Workflow for Dye Validation



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow to characterize fluorophore performance in dSTORM buffers.

References

- Bates, M., et al. (2007).[6] "Multicolor Super-Resolution Imaging with Photo-Switchable Fluorescent Probes." Science. [Link](#)
 - Context: Establishes the **Cy2**-Alexa647 activ
- Dempsey, G. T., et al. (2011).[6][7] "Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging." Nature Methods. [Link](#)
 - Context: The definitive guide on dye blinking properties; highlights the superiority of AF647 and the limit
- Thermo Fisher Scientific. "Alexa Fluor 488 Dye: The Gold Standard for Green Fluorescence." [Link](#)
 - Context: Comparative data on Quantum Yield and Photostability vs. **Cy2**.
- Heilemann, M., et al. (2008). "Subdiffraction-resolution fluorescence imaging with conventional fluorescent probes." Angewandte Chemie. [Link](#)
 - Context: Foundational paper for dSTORM, discussing the requirements for direct switching (which **Cy2** fails to meet efficiently).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Super Resolution Microscopy (STED, SIM, PALM, STORM) [toptica.com]
- 3. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Super-Resolution Microscopy FAQ | Bruker [bruker.com]

- [5. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - JP \[thermofisher.com\]](#)
- [6. researchgate.net \[researchgate.net\]](#)
- [7. Stochastic optical reconstruction microscopy \(STORM\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Performance of CY2 in super-resolution microscopy]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8068901/docs#performance-of-cy2-in-super-resolution-microscopy\]](https://www.benchchem.com/product/b8068901/docs#performance-of-cy2-in-super-resolution-microscopy)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

